molecular formula C10H6Cl2O2 B14591161 4-(3-Chloro-3-oxoprop-1-en-1-yl)benzoyl chloride CAS No. 61256-19-7

4-(3-Chloro-3-oxoprop-1-en-1-yl)benzoyl chloride

Katalognummer: B14591161
CAS-Nummer: 61256-19-7
Molekulargewicht: 229.06 g/mol
InChI-Schlüssel: OXFNIZCTQBUHGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Chloro-3-oxoprop-1-en-1-yl)benzoyl chloride is an organic compound that belongs to the class of cinnamic acids and derivatives It is characterized by the presence of a benzoyl chloride group attached to a 3-chloro-3-oxoprop-1-en-1-yl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-3-oxoprop-1-en-1-yl)benzoyl chloride typically involves the reaction of 4-benzoyl chloride with 3-chloro-3-oxoprop-1-en-1-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated systems .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-(3-Chloro-3-oxoprop-1-en-1-yl)benzoyl chloride involves its reactivity towards nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds, leading to the formation of new chemical entities. This reactivity is primarily due to the presence of the electrophilic carbonyl and chloro groups in the molecule .

Eigenschaften

CAS-Nummer

61256-19-7

Molekularformel

C10H6Cl2O2

Molekulargewicht

229.06 g/mol

IUPAC-Name

4-(3-chloro-3-oxoprop-1-enyl)benzoyl chloride

InChI

InChI=1S/C10H6Cl2O2/c11-9(13)6-3-7-1-4-8(5-2-7)10(12)14/h1-6H

InChI-Schlüssel

OXFNIZCTQBUHGF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=CC(=O)Cl)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.